3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid: Structural Dynamics, Synthesis, and Metalloenzyme Targeting
3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid: Structural Dynamics, Synthesis, and Metalloenzyme Targeting
Executive Summary
3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 102170-50-3) is a highly specialized
Chemical Identity and Physicochemical Properties
Understanding the foundational properties of the pyrone scaffold is essential for predicting its behavior in organic synthesis and biological systems. The methoxy group at the C3 position significantly alters the lipophilicity and hydrogen-bonding capacity compared to its hydroxylated parent compound[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | [3] |
| CAS Number | 102170-50-3 | |
| Molecular Formula | C7H6O5 | [3] |
| Molecular Weight | 170.12 g/mol | |
| Parent Compound | 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 89324-45-8) | [4] |
| EPA DTXSID | DTXSID60618140 |[5] |
Biosynthetic Origins and the Parent Scaffold
The synthetic utility of 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid is deeply rooted in the biological origins of its parent compound, 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid (historically associated with rubiginic acid derivatives)[6]. Discovered during the oxidative fermentation of D-glucose by the bacterium Gluconoacetobacter liquefaciens, the parent
In industrial and laboratory settings, the free 3-hydroxyl group of the parent pyrone is highly reactive and prone to unwanted metal chelation. By chemically methylating this position, chemists generate the 3-methoxy derivative, which acts as a passivated, stable building block for downstream reactions[8].
Caption: Biosynthetic origin and chemical methylation pathway of the pyrone scaffold.
Chemical Synthesis and Derivatization Methodologies
As a Senior Application Scientist, I emphasize that the 3-methoxy group is not merely a structural anomaly; it is a strategic protecting group. The free 3-OH of the parent pyrone is a potent bidentate chelator that can sequester metal catalysts or interfere with amide coupling reagents (such as HATU or EDC). By masking it as a methyl ether, we passivate the pyrone core, allowing the C2-carboxylic acid to be smoothly converted into complex amides.
Protocol 1: Synthesis of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid via Methylation
Objective: Protect the 3-OH group of the parent pyrone to prevent unwanted chelation during downstream reactions.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that effectively stabilizes the intermediate phenoxide/enolate ion required for nucleophilic attack.
-
-
Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (K
CO ). Stir at room temperature for 30 minutes.-
Causality: K
CO is a mild base that deprotonates both the carboxylic acid and the 3-hydroxyl group without degrading the sensitive pyrone ring.
-
-
Methylation: Dropwise add 2.2 equivalents of methyl iodide (MeI) at 0°C. Gradually warm to room temperature and stir for 12 hours.
-
Causality: MeI acts as the methylating agent. The stoichiometric excess ensures that both the carboxylic acid (forming a temporary methyl ester) and the 3-OH are fully methylated.
-
-
Saponification (Ester Deprotection): Concentrate the reaction mixture in vacuo, then dissolve the crude intermediate in a 3:1 mixture of tetrahydrofuran (THF) and 1M aqueous NaOH. Stir for 2 hours at room temperature.
-
Causality: This step selectively hydrolyzes the C2-methyl ester back to the free carboxylic acid while leaving the robust 3-methoxy ether intact.
-
-
Workup and Purification: Acidify the aqueous layer with 1M HCl to pH 2. Extract with ethyl acetate (3x). Dry the combined organic layers over MgSO
, concentrate, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid.
Protocol 2: Amide Coupling for Metalloenzyme Inhibitor Synthesis
Objective: Conjugate the C2-carboxylic acid with a primary amine to build a target pharmacophore.
Step-by-Step Methodology:
-
Activation: Combine 1.0 equivalent of 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid, 1.2 equivalents of HATU, and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF. Stir for 15 minutes.
-
Causality: HATU forms a highly reactive O-At ester intermediate. DIPEA acts as a non-nucleophilic base to drive the reaction forward without competing as a nucleophile.
-
-
Coupling: Add 1.1 equivalents of the target primary amine (e.g., a substituted benzylamine). Stir at room temperature for 4 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH
Cl. Extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF. -
Deprotection (Critical for Bioactivity): To restore the metal-chelating ability of the final drug candidate, treat the purified amide with Boron tribromide (BBr
) in anhydrous dichloromethane (DCM) at -78°C.-
Causality: BBr
selectively cleaves the methyl ether, revealing the active 3-hydroxy group required for binding to metal ions in the target enzyme's active site.
-
Caption: Step-by-step workflow for amide coupling and deprotection of the pyrone core.
Pharmacological Applications and Metalloenzyme Targeting
The 3-hydroxy-4-pyrone core is a privileged scaffold in medicinal chemistry, particularly for inhibiting viral metalloenzymes such as the PA endonuclease of the influenza virus[1] and the integrase of HIV-1. These enzymes rely on divalent metal cations (e.g., Mg
Once the 3-methoxy group is deprotected in vitro or in vivo (acting as a prodrug), the adjacent 3-OH and 4-oxo groups of the pyrone ring form a robust bidentate chelation complex with these metals. This chelation displaces the catalytic water molecules within the enzyme's active site, effectively halting viral replication[1]. The 3-methoxy derivative (CAS: 102170-50-3) serves as the indispensable synthetic precursor that makes the construction of these highly active chelators possible.
References
-
PubChem. "3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid (CID 3010943)". National Center for Biotechnology Information. URL: [Link]
-
EPA. "3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (DTXSID60618140)". CompTox Chemicals Dashboard. URL: [Link]
-
Aida, K. "Studies on Oxidative Fermentation.
-Pyrone Derivative, and Comenic Acid, by Gluconoacetobacter liquefaciens". Bulletin of the Agricultural Chemical Society of Japan, 1955. URL: [Link] -
RCSB Protein Data Bank. "6DCZ: The N-terminal domain of PA endonuclease from the influenza H1N1 virus in complex with 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid". RCSB PDB. URL: [Link]
- US Patent Office. "US3654316A - Method of preparing comenic acid and derivatives thereof". Google Patents.
- US Patent Office. "US4221723A - Method of preparing comenic acid". Google Patents.
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